molecular formula C21H21ClN4O4S2 B14880863 2-chloro-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

2-chloro-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B14880863
M. Wt: 493.0 g/mol
InChI Key: ASEPSDRHWHMOHJ-UHFFFAOYSA-N
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Description

2-chloro-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a thiadiazole ring, which is further functionalized with a dimethoxyphenethyl group. The presence of multiple functional groups, including chloro, amino, and methoxy groups, makes this compound a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group can be introduced through a nucleophilic substitution reaction using 3,4-dimethoxyphenethylamine.

    Formation of the Benzamide Core: The final step involves the coupling of the thiadiazole intermediate with a benzoyl chloride derivative to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiadiazole ring and the dimethoxyphenethyl group allows for specific interactions with biological macromolecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,4-dimethoxyphenethyl)nicotinamide
  • 2-chloro-N-(3,4-dimethoxyphenethyl)acetamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21ClN4O4S2

Molecular Weight

493.0 g/mol

IUPAC Name

2-chloro-N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C21H21ClN4O4S2/c1-29-16-8-7-13(11-17(16)30-2)9-10-23-18(27)12-31-21-26-25-20(32-21)24-19(28)14-5-3-4-6-15(14)22/h3-8,11H,9-10,12H2,1-2H3,(H,23,27)(H,24,25,28)

InChI Key

ASEPSDRHWHMOHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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